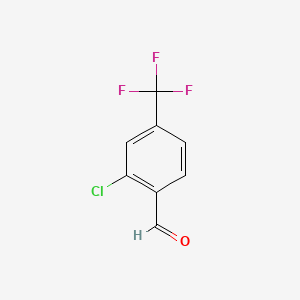

2-Chloro-4-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 2-Chloro-4-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPHWVSJASKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517429 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82096-91-1 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde

Foreword: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Chloro-4-(trifluoromethyl)benzaldehyde, a molecule featuring both a reactive aldehyde functionality and the influential chloro and trifluoromethyl substituents, stands out as a pivotal building block for constructing complex, high-value chemical entities.[3] Its unique electronic and steric profile makes it an indispensable intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs) and advanced materials.[3][4]

This guide provides an in-depth exploration of the primary synthetic pathways to 2-Chloro-4-(trifluoromethyl)benzaldehyde. Designed for researchers, chemists, and drug development professionals, it moves beyond simple procedural descriptions to elucidate the mechanistic underpinnings and strategic considerations behind each method. We will dissect field-proven protocols, compare their relative merits, and offer insights into the practical challenges of purification and scale-up, grounding every claim in authoritative references.

Chapter 1: Strategic Synthesis Pathways

The synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde can be approached from several distinct strategic directions. The choice of route is often dictated by factors such as the availability of starting materials, desired scale, purity requirements, and process safety considerations. We will examine three primary, logically distinct methodologies: the oxidation of a precursor alcohol, the formylation of an aromatic ring via an organometallic intermediate, and the hydrolysis of a benzal chloride derivative.

Route A: Oxidation of 2-Chloro-4-(trifluoromethyl)benzyl Alcohol

This is arguably the most direct and common laboratory-scale approach, relying on the selective oxidation of a primary alcohol to an aldehyde. The success of this method hinges on the choice of an oxidizing agent that is potent enough to effect the transformation without over-oxidizing the product to the corresponding carboxylic acid.

Causality and Mechanistic Insight: The oxidation of benzyl alcohols is a fundamental transformation in organic synthesis.[5] Reagents like Pyridinium Chlorochromate (PCC) are favored for their ability to halt the oxidation at the aldehyde stage. PCC, a complex of chromium trioxide with pyridine and hydrochloric acid, operates under anhydrous conditions, which is critical for preventing the formation of the gem-diol intermediate that would be further oxidized to the carboxylic acid. The reaction proceeds via the formation of a chromate ester, followed by an E2-type elimination to yield the aldehyde, Cr(IV), and pyridinium chloride.[6]

Experimental Protocol: PCC-Mediated Oxidation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

-

Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 to 2.0 equivalents) is added to the DCM, creating a heterogeneous suspension.

-

Substrate Introduction: A solution of 2-Chloro-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction mixture, which turns into a dark, tarry brown, is stirred vigorously at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and stirred for an additional 30 minutes. The entire mixture is then filtered through a pad of silica gel or Celite® to remove the chromium tars and pyridinium salts. The filter cake is washed thoroughly with additional diethyl ether.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford 2-Chloro-4-(trifluoromethyl)benzaldehyde as a pure product.[6]

Diagram: Oxidation Workflow

Caption: Workflow for the oxidation of 2-Chloro-4-(trifluoromethyl)benzyl alcohol.

Route B: Formylation via Organometallic Intermediates

This strategy builds the molecule by forming a new carbon-carbon bond on the aromatic ring. It involves the creation of a highly nucleophilic organometallic species from a suitable precursor, which then attacks a formylating agent.

Causality and Mechanistic Insight: The electron-withdrawing nature of both the chloro and trifluoromethyl groups deactivates the aromatic ring towards traditional electrophilic aromatic substitution (like the Vilsmeier-Haack reaction).[7] Therefore, a polarity-reversal approach (umpolung) is required. This is achieved by generating a Grignard or, more effectively, an organolithium reagent.[8] The reaction of 2-chloro-4-bromo-1-(trifluoromethyl)benzene with a strong base like n-butyllithium at low temperatures facilitates a lithium-halogen exchange at the more reactive bromine position, generating a potent aryl lithium nucleophile. This nucleophile readily adds to an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to yield the final aldehyde.[9][10]

Experimental Protocol: Organolithium-Mediated Formylation

-

Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a septum for reagent addition. The system is purged with dry nitrogen.

-

Solvent and Substrate: Anhydrous tetrahydrofuran (THF) is added, followed by 2-chloro-4-bromo-1-(trifluoromethyl)benzene (1.0 equivalent). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium species.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise, again maintaining the temperature below -70 °C. The reaction is stirred for an additional 1-2 hours at -78 °C.

-

Quenching and Workup: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether or ethyl acetate. The organic layers are combined.

-

Purification: The combined organic phase is washed with water and brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.[9]

Diagram: Organometallic Formylation Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]

2-Chloro-4-(trifluoromethyl)benzaldehyde physical and chemical properties

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

2-Chloro-4-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly in the fields of medicinal chemistry and agrochemicals, stems from the unique electronic properties conferred by its substituents. The presence of a chlorine atom and a potent electron-withdrawing trifluoromethyl (-CF3) group on the benzaldehyde scaffold significantly modulates the molecule's reactivity and imparts desirable characteristics to its derivatives.[1]

The trifluoromethyl group is a cornerstone in modern drug design, known for enhancing key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[2][3] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-(trifluoromethyl)benzaldehyde, details its synthesis and reactivity, explores its applications, and outlines essential safety protocols.

Physicochemical and Spectroscopic Profile

The distinct substitution pattern of 2-Chloro-4-(trifluoromethyl)benzaldehyde defines its physical characteristics and spectroscopic fingerprint. Understanding these properties is fundamental for its effective use in synthesis and for its unambiguous characterization.

Physical and Chemical Properties

The key physical and identifying properties of 2-Chloro-4-(trifluoromethyl)benzaldehyde are summarized below. It is typically a liquid at room temperature.[4]

| Property | Value | Source(s) |

| CAS Number | 82096-91-1 | [4][5] |

| Molecular Formula | C₈H₄ClF₃O | [5][6] |

| Molecular Weight | 208.57 g/mol | [5] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥96% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |

Note: Specific values for boiling point, density, and refractive index are not consistently reported for this specific isomer in the provided search results, but related isomers like 2-Chloro-5-(trifluoromethyl)benzaldehyde have a density of 1.435 g/mL and a refractive index of n20/D 1.488. Researchers should refer to the certificate of analysis for lot-specific data.

Spectroscopic Signature

Spectroscopic analysis is essential for verifying the identity and purity of 2-Chloro-4-(trifluoromethyl)benzaldehyde. The electron-withdrawing effects of the chloro and trifluoromethyl groups create a distinctive pattern in NMR and IR spectra.[7]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aldehyde Proton (CHO): A singlet peak expected significantly downfield, typically δ > 10.0 ppm, due to the deshielding effect of the carbonyl group and the electron-withdrawing ring substituents. Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. δ 7.7-8.2 ppm), reflecting the asymmetric substitution of the benzene ring.[7] |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ > 185 ppm. Trifluoromethyl Carbon (CF₃): A quartet due to coupling with the three fluorine atoms (¹J-CF). Aromatic Carbons: Multiple distinct signals, with those carbons attached to or ortho/para to the electron-withdrawing groups shifted downfield.[7] |

| ¹⁹F NMR | A single sharp peak is expected, characteristic of the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[7] |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl, typically around 1705-1715 cm⁻¹. C-Cl Stretch: A band in the fingerprint region. C-F Stretch: Strong absorption bands associated with the trifluoromethyl group.[7] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of 2-Chloro-4-(trifluoromethyl)benzaldehyde is dominated by the electrophilic nature of its aldehyde functional group. This reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the substituents on the aromatic ring.

The Influence of Substituents

The trifluoromethyl (-CF3) and chloro (-Cl) groups are powerful electron-withdrawing groups. They operate primarily through a negative inductive effect (-I effect), pulling electron density away from the aromatic ring. This has two major consequences:

-

Increased Electrophilicity: The withdrawal of electron density makes the carbonyl carbon of the aldehyde group more electron-deficient (more electrophilic).[1][8]

-

Enhanced Reactivity: This heightened electrophilicity makes the aldehyde highly susceptible to attack by nucleophiles.[9][10]

Caption: Electronic effects enhancing the electrophilicity of the carbonyl carbon.

Common Transformations

The enhanced reactivity of 2-Chloro-4-(trifluoromethyl)benzaldehyde makes it a versatile substrate for numerous pivotal organic reactions:

-

Nucleophilic Addition: Reacts readily with Grignard reagents or organolithium compounds to form secondary alcohols, which are themselves valuable synthetic intermediates.[9]

-

Wittig Reaction: Serves as an excellent electrophile in Wittig reactions to produce substituted alkenes, a common scaffold in drug molecules.[1]

-

Reductive Amination: Undergoes condensation with primary or secondary amines to form an imine, which is then reduced in situ to yield the corresponding amine. This is a powerful method for C-N bond formation.[1]

-

Condensation Reactions: Participates in Aldol and Knoevenagel condensations to form new carbon-carbon bonds, enabling the construction of larger, more complex molecular frameworks.[1]

Synthesis Pathway

Industrially, substituted benzaldehydes are often prepared via the hydrolysis of the corresponding dihalotoluenes. A common route to 2-Chloro-4-(trifluoromethyl)benzaldehyde would involve the controlled hydrolysis of 2-chloro-4-(trifluoromethyl)dichlorotoluene.

Caption: A general synthetic workflow for preparing the target compound.

Example Experimental Protocol: Hydrolysis of 2-(Trifluoromethyl)dichlorotoluene

While a specific protocol for the 2-chloro-4-CF₃ variant is not detailed in the search results, a representative procedure for a related compound illustrates the general methodology. The following is adapted from a patented method for a similar hydrolysis.[2][11]

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

-

Charging the Reactor: In a suitable pressure-resistant reactor, charge 2-(trifluoromethyl)dichlorotoluene, water, a catalyst system (e.g., a C1-C4 fatty acid and its alkali metal salt), and a phase-transfer catalyst if necessary.[2][11]

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature range of 150-190°C. The internal pressure will rise to approximately 0.3-0.78 MPa.[11]

-

Monitoring: Maintain the reaction at the target temperature and pressure for several hours. Monitor the consumption of the starting material using an appropriate analytical technique, such as Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and depressurize safely.

-

Purification: The crude product is then subjected to a purification process, which may involve distillation to remove acidic components, followed by aqueous washes, layer separation, and final purification by vacuum distillation to yield the pure 2-(trifluoromethyl)benzaldehyde.[2]

Applications in Drug Discovery and Agrochemicals

The unique combination of reactive handles and property-modulating substituents makes 2-Chloro-4-(trifluoromethyl)benzaldehyde a high-value intermediate.

-

Pharmaceutical Synthesis: The aldehyde serves as a starting point for building more complex heterocyclic and aromatic systems. Many FDA-approved drugs contain chloro and trifluoromethyl moieties, which are often incorporated using precursors like this one.[3][12][13] For example, it is a key building block for Sorafenib, a kinase inhibitor used in cancer therapy.[13] The presence of these groups can lead to improved binding affinity, enhanced cell permeability, and resistance to metabolic degradation.

-

Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl group is a common feature in modern pesticides and herbicides. It can increase the lipophilicity and environmental persistence of the active ingredient, improving its efficacy.[14][15] This benzaldehyde is a precursor for synthesizing such agrochemically active compounds.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 2-Chloro-4-(trifluoromethyl)benzaldehyde is paramount to ensure laboratory safety. The following information is synthesized from safety data sheets.[16][17][18]

Hazard Identification

-

Classification: Causes skin irritation (Category 2), serious eye irritation (Category 2/2A), and may cause respiratory irritation (Category 3).[16][17][18] It is also classified as a combustible liquid.[17]

-

Signal Word: Warning.[16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[16][17] Ensure that eyewash stations and safety showers are readily accessible.[18][19]

-

Personal Protection: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[16][17] Avoid breathing vapors or mists.[16]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[16][20]

Storage and Stability

-

Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[16] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[5]

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16][18][19]

References

- Google Patents. CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl) benzaldehyde and synthetic method thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. [Link]

-

Alachem Co., Ltd. 82386-89-8 | 2-chloro-5-(trifluoromethyl)benzaldehyde. [Link]

-

MySkinRecipes. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. [Link]

-

PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

Supporting Information. 4-(trifluoromethyl)benzaldehyde (12). [Link]

-

PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. [Link]

- Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

NIST WebBook. Benzaldehyde, 4-(trifluoromethyl)-. [Link]

-

SpectraBase. 2-Chloro-3-(trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-4-(trifluoromethyl)-benzaldehyde | 82096-91-1 [sigmaaldrich.com]

- 5. 82096-91-1|2-Chloro-4-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 82386-89-8: 2-chloro-5-(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl) benzaldehyde and synthetic method thereof - Google Patents [patents.google.com]

- 15. 2-Fluoro-4-(trifluoromethyl)benzaldehyde [myskinrecipes.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzaldehyde (CAS: 82096-91-1)

This document provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)benzaldehyde, a key fluorinated building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] We will move beyond a simple recitation of facts to explore the causal relationships between its structure, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

2-Chloro-4-(trifluoromethyl)benzaldehyde, with the molecular formula C₈H₄ClF₃O, is a substituted aromatic aldehyde.[3] The strategic placement of three distinct functional groups—an aldehyde, a chloro group, and a trifluoromethyl group—creates a molecule with unique and highly valuable reactivity. The trifluoromethyl group, a powerful electron-withdrawing substituent, significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4][5] This enhanced reactivity is a cornerstone of its utility in organic synthesis.[6] The chloro group provides an additional vector for synthetic modification, often through cross-coupling reactions.

The core physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 82096-91-1 | [7][8] |

| Molecular Formula | C₈H₄ClF₃O | [3] |

| Molecular Weight | 208.57 g/mol | [3][7] |

| Appearance | Clear, faint yellow liquid | [3] |

| Purity | Typically ≥96% | |

| Storage Temperature | Ambient Temperature | |

| InChI Key | YMMPHWVSJASKAC-UHFFFAOYSA-N |

Synthesis and Manufacturing Pathways

The industrial synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde is not trivial and often involves multi-step processes starting from more common feedstocks. A key patented method involves the transformation of a trichloromethyl precursor, which leverages halogen exchange and subsequent hydrolysis.

A logical workflow for a common synthesis approach is outlined below.

Caption: A common two-step industrial synthesis pathway.

Causality in Synthesis Choices:

-

Fluorination Catalyst: The use of a halogen transfer catalyst like antimony pentachloride (SbCl₅) is critical.[9] It facilitates the exchange of chlorine atoms for fluorine from anhydrous hydrogen fluoride (HF), a process that is otherwise kinetically slow.

-

Hydrolysis Conditions: The hydrolysis of the benzal chloride intermediate to the final benzaldehyde product is typically performed in the presence of a Lewis acid such as ferric chloride (FeCl₃) at elevated temperatures.[9] This catalyzes the reaction, ensuring a high conversion rate and minimizing side reactions.

Exemplary Synthesis Protocol

The following protocol is a representative synthesis adapted from established patent literature.[9]

Step 1: Fluorination of 2-Chloro-4-(trichloromethyl)benzal chloride

-

Charge a suitable pressure reactor with 2-chloro-4-trichloromethyl benzal chloride and a catalytic amount (e.g., 1-2 mol%) of antimony pentachloride.

-

Seal the reactor and begin stirring. Heat the mixture to approximately 90-100°C.

-

Slowly introduce anhydrous hydrogen fluoride (HF) into the reactor over a period of 15-30 minutes, maintaining the temperature.

-

Continue stirring at the reaction temperature for an additional 1.5-2 hours to ensure complete reaction.

-

Cool the reactor and carefully vent any excess HF. The resulting product is crude 2-chloro-4-(trifluoromethyl)benzal chloride.

Step 2: Hydrolysis to 2-Chloro-4-(trifluoromethyl)benzaldehyde

-

To the crude product from Step 1, add a catalytic amount of ferric chloride (e.g., 1-5 parts by weight).

-

Heat the mixture to 90-100°C with vigorous stirring.

-

Slowly add water to the reaction mixture. The hydrolysis will proceed to generate the aldehyde.

-

Monitor the reaction progress by a suitable method (e.g., GC).

-

Upon completion, the product can be isolated and purified by distillation under reduced pressure.

Spectroscopic Characterization

Accurate characterization is essential for quality control and reaction monitoring. The unique electronic environment created by the substituents results in a distinct spectroscopic signature.

Caption: Key spectroscopic features for compound verification.

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aldehyde Proton | ~10.0 - 10.4 ppm | The aldehyde proton is significantly deshielded by the carbonyl group and the electron-withdrawing nature of the ring. |

| Aromatic Protons | ~7.7 - 8.2 ppm | Complex splitting pattern due to the three non-equivalent aromatic protons. | |

| ¹³C NMR | Carbonyl Carbon | ~188 - 191 ppm | Typical range for an aromatic aldehyde, influenced by the electron-withdrawing groups. |

| CF₃ Carbon | ~123 - 129 ppm (quartet) | The carbon is split into a quartet by the three attached fluorine atoms. | |

| ¹⁹F NMR | Trifluoromethyl | ~ -63 ppm | A single peak is expected as all three fluorine atoms are equivalent. This is a characteristic shift for an aromatic CF₃ group.[10] |

| IR Spec. | C=O Stretch | ~1705 - 1720 cm⁻¹ | A strong, sharp absorbance characteristic of an aromatic aldehyde's carbonyl group.[10] |

| Mass Spec. | Molecular Ion (M⁺) | m/z 208, 210 | A characteristic M/M+2 isotope pattern with an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Synthetic Utility and Key Reactions

As a versatile intermediate, 2-Chloro-4-(trifluoromethyl)benzaldehyde is a substrate for a wide array of chemical transformations, primarily centered around the highly reactive aldehyde group.

Caption: Major reaction pathways demonstrating synthetic utility.

The trifluoromethyl group enhances the aldehyde's reactivity, often leading to higher yields and faster reaction times in nucleophilic additions.[5][6] This makes it an excellent substrate for:

-

Wittig Reaction: To form carbon-carbon double bonds, creating substituted stilbenes and related structures.

-

Reductive Amination: A powerful method for synthesizing complex secondary and tertiary amines, which are prevalent in pharmaceutical compounds.

-

Aldol Condensations: To form α,β-unsaturated ketones (chalcones), another important pharmacophore.

-

Grignard and Organolithium Additions: To generate chiral secondary alcohols, which are key building blocks in asymmetric synthesis.[2]

The presence of the trifluoromethyl group is a highly sought-after feature in modern pharmaceuticals, as it can significantly improve metabolic stability, bioavailability, and binding affinity.[4][11] Compounds like Sorafenib, a cancer therapeutic, feature a chloro- and trifluoromethyl-substituted phenyl ring, highlighting the importance of precursors that can deliver this specific substitution pattern.[12]

Safety and Handling

As a reactive chemical intermediate, 2-Chloro-4-(trifluoromethyl)benzaldehyde must be handled with appropriate care in a laboratory or industrial setting.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

References

- Vertex AI Search. (n.d.). 82096-91-1 | 2-Chloro-4-(trifluoromethyl)-benzaldehyde | Fluorinated Building Blocks.

- Google Patents. (n.d.). US4367348A - Novel trifluoromethyl benzal chlorides and process for the preparation thereof.

- CymitQuimica. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde.

- Oakwood Chemical. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde.

- Google Patents. (n.d.). CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl) benzaldehyde and synthetic method thereof.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde | 82096-91-1.

- Google Patents. (n.d.). US2180772A - Trifluoromethyl benzaldehydes.

- Guidechem. (n.d.). How to synthesize 2-Chloro-4-fluorobenzaldehyde?.

- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.

- Vertex AI Search. (n.d.). 2-Chloro-4-(trifluoromethyl)-benzaldehyde | 82096-91-1.

- ChemicalBook. (n.d.). 4-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 320-43-4.

- Vertex AI Search. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde | 82096-91-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzaldehyde.

- Google Patents. (n.d.). JP3164284B2 - Method for producing 2-chloro-4-trifluoromethylbenzal chloride.

- Fisher Scientific. (2023). Safety Data Sheet.

- Google Patents. (n.d.). EP0145334A2 - Benzaldehyde derivative and process for its preparation.

- IndiaMART. (n.d.). 2-(Trifluoromethyl)benzaldehyde.

- BenchChem. (2025). A Technical Guide to 2-(Trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications.

- BenchChem. (2025). A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers.

- BenchChem. (2025). The Trifluoromethyl Group: A Keystone in Modulating Benzaldehyde's Reactivity for Drug Discovery.

- CP Lab Safety. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde, min 97%.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl) benzaldehyde and synthetic method thereof - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. 2-Chloro-4-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Chloro-4-(trifluoromethyl)benzaldehyde [oakwoodchemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. US4367348A - Novel trifluoromethyl benzal chlorides and process for the preparation thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 82096-91-1 | 2-Chloro-4-(trifluoromethyl)-benzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(trifluoromethyl)benzaldehyde

Introduction

2-Chloro-4-(trifluoromethyl)benzaldehyde is a key substituted aromatic aldehyde that serves as a vital building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The precise arrangement of the chloro, trifluoromethyl, and aldehyde functional groups on the benzene ring dictates its reactivity and ultimately the biological activity of its derivatives. Therefore, unambiguous structure elucidation is a cornerstone of its quality control and a prerequisite for its application in research and development. This guide provides a comprehensive overview of the analytical methodologies employed to definitively confirm the structure of 2-Chloro-4-(trifluoromethyl)benzaldehyde, grounded in field-proven insights and established spectroscopic principles.

The Analytical Imperative: A Multi-technique Approach

The structure elucidation of an organic molecule is rarely reliant on a single analytical technique. Instead, a confluence of spectroscopic methods is employed, each providing a unique piece of the structural puzzle. For 2-Chloro-4-(trifluoromethyl)benzaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.

DOT Script for Elucidation Workflow:

Caption: A logical workflow for the comprehensive structure elucidation of 2-Chloro-4-(trifluoromethyl)benzaldehyde.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-Chloro-4-(trifluoromethyl)benzaldehyde is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The electron-withdrawing nature of the chloro, trifluoromethyl, and aldehyde groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Table 1: Expected ¹H NMR Data for 2-Chloro-4-(trifluoromethyl)benzaldehyde

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | ~10.4 | s | - | 1H |

| Aromatic H-6 | ~8.1 | d | ~8.0 | 1H |

| Aromatic H-5 | ~7.9 | dd | ~8.0, ~1.5 | 1H |

| Aromatic H-3 | ~7.8 | d | ~1.5 | 1H |

Causality Behind Assignments: The aldehydic proton appears as a sharp singlet significantly downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The proton at position 6 is a doublet due to coupling with the proton at position 5. The proton at position 5 is a doublet of doublets, coupling to both protons at positions 6 and 3. The proton at position 3 is a doublet with a smaller coupling constant, as it is only coupled to the proton at position 5.

¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

Due to the unavailability of experimental ¹³C NMR data in readily accessible, peer-reviewed literature, a predicted spectrum was generated using a highly reliable online tool. This prediction provides a robust framework for the expected chemical shifts of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-(trifluoromethyl)benzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~188 |

| C-Cl | ~138 |

| C-CHO | ~134 |

| C-CF₃ | ~133 (q) |

| Aromatic C-H | ~132, ~130, ~127 |

| CF₃ | ~122 (q) |

Rationale for Predicted Shifts: The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field. The carbon attached to the chlorine atom is also significantly deshielded. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, as will the trifluoromethyl carbon itself. The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of 2-Chloro-4-(trifluoromethyl)benzaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 2-Chloro-4-(trifluoromethyl)benzaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium |

| Carbonyl (C=O) | Stretch | ~1710 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1470 | Medium |

| C-F (in CF₃) | Stretch | 1300-1100 | Strong |

| C-Cl | Stretch | 800-600 | Medium |

Significance of Key Peaks: The strong absorption around 1710 cm⁻¹ is highly characteristic of the carbonyl group in an aromatic aldehyde. The two medium intensity peaks in the 2850-2750 cm⁻¹ region are indicative of the C-H stretch of the aldehyde group. The strong, broad absorptions in the 1300-1100 cm⁻¹ range are a clear indicator of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol for ATR-IR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a single drop of liquid 2-Chloro-4-(trifluoromethyl)benzaldehyde directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Chloro-4-(trifluoromethyl)benzaldehyde

| m/z | Proposed Fragment | Neutral Loss |

| 208/210 | [M]⁺˙ | - |

| 207/209 | [M-H]⁺ | H• |

| 179/181 | [M-CHO]⁺ | •CHO |

| 144 | [M-CHO-Cl]⁺ | •CHO, Cl• |

Interpretation of Fragmentation: The molecular ion peak [M]⁺˙ will appear as a pair of peaks at m/z 208 and 210 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form the stable acylium ion ([M-H]⁺) and the loss of the formyl radical (•CHO) to give the [M-CHO]⁺ fragment. Subsequent loss of a chlorine radical from this fragment would lead to an ion at m/z 144.

DOT Script for Mass Spectrometry Fragmentation:

Caption: A simplified representation of the expected fragmentation of 2-Chloro-4-(trifluoromethyl)benzaldehyde in a mass spectrometer.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 2-Chloro-4-(trifluoromethyl)benzaldehyde (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system for separation.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Conclusion: A Unified Structural Confirmation

The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an irrefutable confirmation of the structure of 2-Chloro-4-(trifluoromethyl)benzaldehyde. Each technique offers a unique and complementary perspective, and together they form a robust analytical framework that ensures the identity and purity of this critical chemical intermediate. The methodologies and expected data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling confident and accurate structural characterization.

References

-

SpectraBase. Compound Spectra Database. John Wiley & Sons, Inc. Available at: [Link]

-

ACD/Labs. NMR Prediction Software. Available at: [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

2-Chloro-4-(trifluoromethyl)benzaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 82096-91-1), a key fluorinated aromatic building block for research and development in the pharmaceutical and agrochemical industries. This document details the compound's nomenclature, physicochemical properties, a validated synthetic route with mechanistic insights, and its chemical reactivity. Emphasis is placed on its potential applications in drug discovery, stemming from the unique electronic and metabolic properties conferred by the chloro and trifluoromethyl substituents. Detailed protocols, safety information, and process diagrams are included to support researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] When combined with other functionalities, such as a chloro group and a reactive aldehyde handle, the resulting molecule becomes a highly versatile intermediate.

2-Chloro-4-(trifluoromethyl)benzaldehyde is one such strategic building block. The electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly activates the aldehyde for nucleophilic attack, while also providing two distinct points on the aromatic ring that influence molecular interactions and offer potential for further functionalization. This guide serves as a technical resource for scientists leveraging this compound in the synthesis of novel chemical entities.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for regulatory compliance, literature searching, and experimental replication. The following section provides the standard nomenclature and key identifiers for 2-Chloro-4-(trifluoromethyl)benzaldehyde.

The formal IUPAC name for this compound is 2-chloro-4-(trifluoromethyl)benzaldehyde .[2]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-4-(trifluoromethyl)benzaldehyde | [2] |

| CAS Number | 82096-91-1 | [3][4] |

| Molecular Formula | C₈H₄ClF₃O | [3][4] |

| Molecular Weight | 208.57 g/mol | [3][4] |

| MDL Number | MFCD04112538 | [4][5] |

| InChI | 1S/C8H4ClF3O/c9-7-3-6(8(10,11,12)2-1-5(7)4-13/h1-4H | [2] |

| InChIKey | YMMPHWVSJASKAC-UHFFFAOYSA-N | [2][5] |

| SMILES | O=Cc1ccc(cc1Cl)C(F)(F)F |[5] |

Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for designing experiments, developing purification strategies, and ensuring safe handling. While experimentally determined data for this specific isomer are not widely published, the properties can be inferred from vendor specifications and comparison with structurally similar molecules.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical Form | Clear, faint yellow liquid | Observed property from supplier data.[6] |

| Boiling Point | No experimental data available. | The related isomer, 4-Chloro-2-(trifluoromethyl)benzaldehyde, has a predicted boiling point of 218.5 °C.[7] |

| Density | No experimental data available. | The related isomer, 2-Fluoro-4-(trifluoromethyl)benzaldehyde, has a density of 1.41 g/mL at 25 °C.[8][9] |

| Refractive Index | No experimental data available. | The related isomer, 2-Fluoro-4-(trifluoromethyl)benzaldehyde, has a refractive index (n20/D) of 1.45.[8] |

| Solubility | Soluble in non-polar organic solvents (e.g., toluene, dichloromethane). | Inferred from typical properties of similar aromatic aldehydes. |

Disclaimer: Quantitative data for boiling point, density, and refractive index are for structurally related isomers and are provided for comparative context only. Researchers should determine these properties experimentally for 2-Chloro-4-(trifluoromethyl)benzaldehyde as required for their specific application.

Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde is efficiently achieved through the reduction of the corresponding benzonitrile precursor. This method is favored for its high yield and selectivity, avoiding the often harsh conditions required for direct oxidation of toluene derivatives which can lead to over-oxidation or unwanted side reactions.

Recommended Synthetic Route: Reduction of Benzonitrile

A reliable method for preparing the title compound is the reduction of 2-Chloro-4-(trifluoromethyl)benzonitrile.[10] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Causality and Expertise: The choice of DIBAL-H is deliberate. At low temperatures, it reduces the nitrile to an intermediate imine-alane complex. This complex is stable at low temperatures but is readily hydrolyzed during aqueous workup to yield the desired aldehyde. If the reaction were allowed to warm before quenching, or if a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) were used, over-reduction to the corresponding benzylamine would occur. Controlling the stoichiometry and, critically, the temperature is paramount to isolating the aldehyde in high yield. This protocol is a self-validating system because incomplete conversion or over-reduction can be easily monitored by Thin-Layer Chromatography (TLC).

Detailed Experimental Protocol

This protocol is adapted from established procedures for nitrile to aldehyde reduction and should be performed by trained personnel in a controlled laboratory environment.[10]

Materials:

-

2-Chloro-4-(trifluoromethyl)benzonitrile (1.0 eq)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene or hexanes (1.2 eq)

-

Anhydrous Toluene

-

Hydrochloric Acid (1 M aqueous solution)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Chloro-4-(trifluoromethyl)benzonitrile (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous toluene (approx. 5 mL per 1 g of nitrile).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction.

-

Reagent Addition: Slowly add the DIBAL-H solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress can be monitored by TLC (staining with potassium permanganate) by carefully quenching a small aliquot in dilute acid before spotting.

-

Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 1 M HCl solution dropwise at -78 °C. Caution: This is an exothermic process involving gas evolution. Allow the mixture to slowly warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude aldehyde can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Chloro-4-(trifluoromethyl)benzaldehyde stems from the reactivity of its aldehyde group, which is electronically activated by the ortho-chloro and para-trifluoromethyl substituents. These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.

This reactivity makes it an ideal starting point for constructing molecular scaffolds common in pharmaceuticals and agrochemicals.[10][11]

Key Transformations:

-

Reductive Amination: A cornerstone reaction in medicinal chemistry for forming C-N bonds. The aldehyde readily reacts with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a substituted benzylamine. This moiety is present in numerous drug classes.

-

Wittig Reaction: Allows for the formation of a carbon-carbon double bond, converting the aldehyde into a substituted styrene derivative.[12]

-

Condensation Reactions (e.g., Knoevenagel, Aldol): Reaction with active methylene compounds or enolates provides access to α,β-unsaturated systems, which are important pharmacophores and versatile synthetic intermediates.

-

Grignard/Organolithium Additions: Nucleophilic addition of organometallic reagents yields secondary alcohols, which can be further functionalized.

The "Why": Structural Advantages in Drug Design

-

Metabolic Blocker: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at the para-position can protect the aromatic ring from hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life.[1][13]

-

Enhanced Binding: The highly polar C-F bonds can engage in favorable dipole-dipole or hydrogen bond interactions within a target protein's binding pocket. The chloro group can participate in halogen bonding, a recently recognized and important non-covalent interaction in drug-receptor binding.

-

Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of the -CF₃ group can influence the pKa of nearby basic functional groups, which is critical for controlling a drug's ionization state and solubility at physiological pH.

Safety, Handling, and Storage

As with all laboratory chemicals, 2-Chloro-4-(trifluoromethyl)benzaldehyde should be handled with appropriate care. The following information is a summary based on data for this and structurally related compounds.[8][14]

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

-

Precautionary Statements (Prevention):

-

P261: Avoid breathing vapors or mist.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

Handling:

-

Work in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde group.

-

Conclusion

2-Chloro-4-(trifluoromethyl)benzaldehyde is a high-value chemical intermediate whose utility is derived from the strategic placement of its functional groups. The activated aldehyde provides a reliable handle for a multitude of bond-forming reactions, while the chloro and trifluoromethyl substituents offer avenues to enhance the pharmacokinetic and pharmacodynamic profiles of target molecules. The synthetic protocol detailed herein is robust and scalable, providing a clear path to accessing this compound. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic and drug discovery programs.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 82096-91-1 | Benzaldehyde, 2-chloro-4-(trifluoromethyl)-. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). US7754913B2 - Synthesis of isotopically labeled alpha-keto acids and esters.

-

PubChem. (n.d.). Method of making metallic carbide powders - Patent US-5567662-A. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). US10709691B2 - Pharmaceutical dosage forms.

Sources

- 1. US5969156A - Crystalline [R- (R*,R*)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin) - Google Patents [patents.google.com]

- 2. 82096-91-1 | Benzaldehyde, 2-chloro-4-(trifluoromethyl)- - Alachem Co., Ltd. [alachem.co.jp]

- 3. 2-Chloro-4-(trifluoromethyl)benzaldehyde [oakwoodchemical.com]

- 4. 82096-91-1 | 2-Chloro-4-(trifluoromethyl)-benzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 2-Chloro-4-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 320-43-4 [amp.chemicalbook.com]

- 7. 2-フルオロ-4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. innospk.com [innospk.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Fluoro-4-(trifluoromethyl)benzaldehyde [myskinrecipes.com]

- 11. a2bchem.com [a2bchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US10709691B2 - Pharmaceutical dosage forms - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

spectral data (NMR, IR, MS) of 2-Chloro-4-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)benzaldehyde is a key substituted aromatic aldehyde used extensively as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its molecular formula is C₈H₄ClF₃O, and it has a molecular weight of 208.57 g/mol [1][2][3]. The reactivity and utility of this compound are dictated by the interplay of its three distinct functional moieties: the electrophilic aldehyde group, the electron-withdrawing trifluoromethyl group, and the chloro substituent.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-Chloro-4-(trifluoromethyl)benzaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the causality behind the observed spectral features, this document serves as a practical reference for researchers to unequivocally identify and characterize this important building block.

Molecular Structure and Spectroscopic Correlation

The arrangement of substituents on the benzene ring dictates the unique spectral fingerprint of the molecule. The following diagram illustrates the structure and numbering convention used for spectral assignments in this guide.

Caption: 2D Structure of 2-Chloro-4-(trifluoromethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-4-(trifluoromethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

-

Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. It appears as a sharp singlet far downfield.

-

Aromatic Protons: The three protons on the aromatic ring are in distinct chemical environments due to the unsymmetrical substitution pattern. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. They typically appear as multiplets (doublets or doublet of doublets) due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

|---|---|---|---|---|

| ~10.4 | Singlet (s) | 1H | -CHO | Highly deshielded environment adjacent to the carbonyl group. No adjacent protons to couple with. |

| ~8.1 | Doublet (d) | 1H | Aromatic H | Positioned ortho to the strongly electron-withdrawing aldehyde group. |

| ~7.9 | Doublet (d) | 1H | Aromatic H | Influenced by both the chloro and trifluoromethyl groups. |

| ~7.7 | Doublet of Doublets (dd) | 1H | Aromatic H | Coupled to two other non-equivalent aromatic protons. |

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The assignments for the aromatic protons are predictive and would require 2D NMR for definitive confirmation.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): Similar to its attached proton, the aldehyde carbon is significantly deshielded and appears at a very high chemical shift, which is highly diagnostic for this functional group[4].

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly bonded to the electronegative substituents (Cl, CF₃, and CHO) are readily identified.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is directly coupled to three fluorine atoms, resulting in a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to ¹JCF coupling.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment | Causality |

|---|---|---|---|

| ~189 | Singlet | C =O | The sp² hybridized carbon of the carbonyl group is strongly deshielded by the attached oxygen. |

| ~138 | Singlet | Ar-C -Cl | Deshielded by the attached chlorine atom. |

| ~135 (q) | Quartet | Ar-C -CF₃ | The large ¹JCF coupling constant splits the signal into a quartet. The chemical shift is influenced by the attached CF₃ group. |

| ~134 | Singlet | Ar-C -CHO | The carbon atom to which the aldehyde group is attached. |

| ~132 | Singlet | Ar-CH | Aromatic methine carbon. |

| ~128 (q) | Quartet | Ar-CH | This aromatic methine carbon shows smaller ²JCF or ³JCF coupling. |

| ~125 | Singlet | Ar-CH | Aromatic methine carbon. |

| ~123 (q) | Quartet | -C F₃ | The carbon of the trifluoromethyl group itself, split by the three attached fluorine atoms. |

Note: The study of substituent chemical shift (SCS) increments can be used to predict the chemical shifts of carbonyl carbons in substituted benzaldehydes with reasonable accuracy[5][6].

¹⁹F NMR Spectroscopy Analysis

Given the presence of the trifluoromethyl group, ¹⁹F NMR is a valuable analytical tool. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of the CF₃ group provides confirmation of its electronic environment[7].

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of 2-Chloro-4-(trifluoromethyl)benzaldehyde is dominated by absorptions from the aldehyde and the substituted aromatic ring.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the benzene ring lowers this frequency compared to a saturated aldehyde[8][9].

-

Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes, appearing as a pair of weak to medium bands. The lower wavenumber C-H stretch is a result of the bond being weakened by the electronegative carbonyl oxygen[10].

-

Aromatic C-H Stretch: A sharp absorption just above 3000 cm⁻¹.

-

C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (below 1500 cm⁻¹) are expected for the carbon-fluorine and carbon-chlorine bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Significance |

|---|---|---|---|

| ~3050-3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~2850 & ~2750 | Weak-Medium | Aldehydic C-H Stretch | A key diagnostic pair of peaks for the aldehyde functional group[11]. |

| ~1705 | Strong, Sharp | Carbonyl (C=O) Stretch | Confirms the aldehyde group, with the frequency indicating conjugation to an aromatic ring[8][9]. |

| ~1600, ~1470 | Medium | Aromatic C=C Bending | Characteristic skeletal vibrations of the benzene ring. |

| ~1100-1300 | Strong | C-F Stretch | Indicates the presence of the trifluoromethyl group. |

| ~700-800 | Strong | C-Cl Stretch | Confirms the presence of the chloro substituent. |

Experimental Protocol: ATR-FTIR Spectroscopy

A typical and modern method for acquiring an IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat 2-Chloro-4-(trifluoromethyl)benzaldehyde liquid directly onto the ATR diamond crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of fragmentation patterns.

Fragmentation Analysis (Electron Ionization)

Under Electron Ionization (EI) conditions, 2-Chloro-4-(trifluoromethyl)benzaldehyde will form a molecular ion (M⁺˙) which can then undergo a series of predictable fragmentation reactions.

-

Molecular Ion (M⁺˙): The molecular ion peak will be observed at m/z 208. A crucial diagnostic feature is the presence of an M+2 peak at m/z 210 with a relative abundance of approximately one-third that of the M⁺˙ peak. This characteristic 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom.

-

Key Fragmentation Pathways: The fragmentation of aromatic aldehydes is well-understood[12]. Common losses include a hydrogen radical, a formyl radical, or a carbon monoxide molecule.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z (for ³⁵Cl) | Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 208 | [C₈H₄³⁵ClF₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [M - H]⁺ | Loss of the aldehydic hydrogen radical. |

| 179 | [M - CHO]⁺ | α-cleavage with loss of the formyl radical, forming a substituted phenyl cation. |

| 173 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 151 | [M - CHO - CO]⁺ or [M - H - 2CO]⁺ | Subsequent loss of carbon monoxide from fragment ions. |

Visualization of Fragmentation Pathway

Caption: Primary fragmentation pathways for 2-Chloro-4-(trifluoromethyl)benzaldehyde in EI-MS.

Experimental Protocol: GC-MS Analysis

A standard method for analyzing a volatile compound like this involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC.

-

Injector Temp: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min.

-

-

MS Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temp: 230 °C.

-

Conclusion

The structural identity of 2-Chloro-4-(trifluoromethyl)benzaldehyde is unequivocally established through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, with the aldehyde signals and the fluorine-coupled carbon signals being particularly diagnostic. IR spectroscopy provides rapid confirmation of the key aldehyde and substituted aromatic functional groups. Finally, high-resolution mass spectrometry confirms the molecular weight and elemental formula, while the fragmentation pattern, especially the chlorine isotopic signature, provides definitive structural evidence. This comprehensive spectral data set serves as a reliable benchmark for quality control and reaction monitoring for any professional utilizing this versatile chemical intermediate.

References

-

Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (n.d.). Retrieved January 11, 2026, from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved January 11, 2026, from [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (n.d.). Retrieved January 11, 2026, from [Link]

-

Zanger, M., & McKee, J. R. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved January 11, 2026, from [Link]

-

Aldehyde IR Spectroscopy - Berkeley Learning Hub. (2024). Retrieved January 11, 2026, from [Link]

-

Supporting Information for publications. (n.d.). RSC. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved January 11, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 11, 2026, from [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. Retrieved January 11, 2026, from [Link]

-

Supporting Information for publications. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved January 11, 2026, from [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2020). American Chemical Society. Retrieved January 11, 2026, from [Link]

-

2-Chloro-4-fluorobenzaldehyde. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. (1986). CORE. Retrieved January 11, 2026, from [Link]

-

Mass fragmentation in benzaldehyde. (n.d.). Filo. Retrieved January 11, 2026, from [Link]

-

2-Chloro-3-(trifluoromethyl)benzaldehyde - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Trifluoromethylbenzaldehyde - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

CID 159212343 | C16H10F6O2. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]

Sources

- 1. 2-Chloro-4-(trifluoromethyl)benzaldehyde | 82096-91-1 [sigmaaldrich.com]

- 2. 2-Chloro-4-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

2-Chloro-4-(trifluoromethyl)benzaldehyde mechanism of action

An In-Depth Technical Guide on the Postulated Mechanism of Action of 2-Chloro-4-(trifluoromethyl)benzaldehyde and its Derivatives

Authored by: A Senior Application Scientist

Introduction

2-Chloro-4-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde that, while primarily recognized as a versatile synthetic intermediate, holds significant potential in the landscape of medicinal chemistry and drug discovery. Its unique molecular architecture, characterized by the presence of an electrophilic aldehyde group, a chloro substituent, and a highly lipophilic trifluoromethyl (-CF3) group, provides a foundational scaffold for the synthesis of novel bioactive compounds. The strategic incorporation of a trifluoromethyl group is a well-established method for enhancing the pharmacological profiles of therapeutic candidates. This group can significantly improve metabolic stability, binding affinity to target proteins, and cellular uptake.[1][2]

This guide provides a comprehensive exploration of the postulated mechanisms of action for compounds derived from 2-Chloro-4-(trifluoromethyl)benzaldehyde. While direct research into the intrinsic biological activity of this specific benzaldehyde is limited, a wealth of data on its structural analogs and derivatives allows for the formulation of scientifically grounded hypotheses regarding their potential cellular targets and signaling pathway interactions. We will delve into the causality behind experimental designs aimed at elucidating these mechanisms, offering researchers and drug development professionals a robust framework for future investigations.

Core Physicochemical Properties and Synthetic Versatility

The biological potential of any compound is intrinsically linked to its physicochemical properties. For 2-Chloro-4-(trifluoromethyl)benzaldehyde, the key features that dictate its reactivity and potential bioactivity are summarized below.